tert-Butyl (thiomorpholin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (thiomorpholin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.35 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (thiomorpholin-3-ylmethyl)carbamate typically involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (thiomorpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (thiomorpholin-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (thiomorpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the thiomorpholine ring.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a thiomorpholine ring.
tert-Butyl N-(Piperidin-3-ylmethyl)carbamate hydrochloride: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness: tert-Butyl (thiomorpholin-3-ylmethyl)carbamate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
Properties
Molecular Formula |
C10H20N2O2S |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
tert-butyl N-(thiomorpholin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-6-8-7-15-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
WBROBAGOGJAZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CSCCN1 |
Origin of Product |
United States |
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